2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed by cyclization of the corresponding hydrazine derivative with a suitable carboxylic acid or its derivative.
Introduction of the Bromophenyl and Pyridinyl Groups: The bromophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Acetylation: The final step involves acetylation of the amine group with 3-fluoro-4-methylphenyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, leading to the formation of corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, amines, and thiols are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and bromophenyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may interfere with metabolic pathways, signal transduction pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 4-[(4-bromophenyl)ethynyl]pyridine
Uniqueness
The uniqueness of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
477332-84-6 |
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Molecular Formula |
C22H17BrFN5OS |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H17BrFN5OS/c1-14-4-7-17(11-19(14)24)26-20(30)13-31-22-28-27-21(15-3-2-10-25-12-15)29(22)18-8-5-16(23)6-9-18/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
NPNGPMFWHBGMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)F |
Origin of Product |
United States |
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